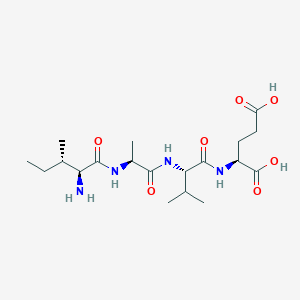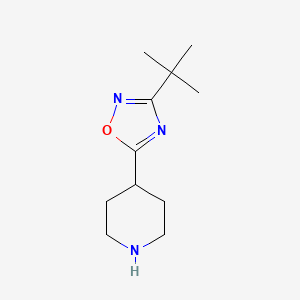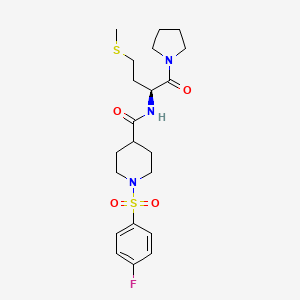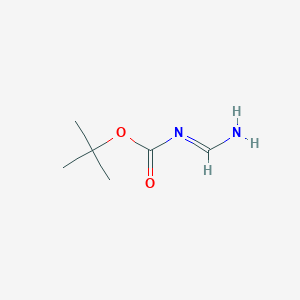![molecular formula C16H17N3S B12638428 5-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12638428.png)
5-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is fused with a thiazole ring and substituted with a cyclohexyl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 5-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a substitution reaction, often using cyclohexyl halides in the presence of a base.
Formation of the Thiazole Ring: The final step involves the formation of the thiazole ring through a cyclization reaction involving sulfur-containing reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Analyse Des Réactions Chimiques
5-(5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-(5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 5-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole include other pyrrolo[2,3-b]pyridine derivatives and thiazole-containing compounds. These compounds share structural similarities but may differ in their substituents and specific properties. For example:
5-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole: This compound has a chlorine atom instead of a cyclohexyl group, which may alter its reactivity and biological activity.
5-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole: The presence of a methyl group instead of a cyclohexyl group can affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H17N3S |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
5-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C16H17N3S/c1-2-4-11(5-3-1)12-6-13-14(15-9-17-10-20-15)8-19-16(13)18-7-12/h6-11H,1-5H2,(H,18,19) |
Clé InChI |
GROJNBFPCVIQBG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC3=C(NC=C3C4=CN=CS4)N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methanone,(4-chlorophenyl)[4-(4-fluorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12638371.png)
![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidine-4-carboxamide](/img/structure/B12638380.png)

![1-Piperidinecarboxylic acid, 4-[(1R)-1-[3-[3-fluoro-4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B12638389.png)


acetyl}serine](/img/structure/B12638410.png)
![2-Amino-5-{[(5-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B12638414.png)
![[8-benzyl-6-[[4-(dimethylamino)phenyl]carbamoyl]-8-azabicyclo[3.2.1]octan-2-yl] N-ethylcarbamate](/img/structure/B12638417.png)



